molecular formula C19H21FN4S B12014971 3-(4-(tert-Butyl)phenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 577959-45-6

3-(4-(tert-Butyl)phenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12014971
CAS No.: 577959-45-6
M. Wt: 356.5 g/mol
InChI Key: CKWHYOVHWAVTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(tert-Butyl)phenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenyl group, and a fluorobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butyl)phenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable electrophile.

    Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a thiol compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butyl)phenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic substitution using sodium thiolate in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(4-(tert-Butyl)phenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(tert-Butyl)phenyl)-4H-1,2,4-triazol-4-amine: Lacks the fluorobenzylthio group.

    5-((2-Fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine: Lacks the tert-butylphenyl group.

    3-(4-(tert-Butyl)phenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-4-amine: Contains a chlorobenzylthio group instead of a fluorobenzylthio group.

Uniqueness

The presence of both the tert-butylphenyl group and the fluorobenzylthio group in 3-(4-(tert-Butyl)phenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine imparts unique chemical and biological properties to the compound. This combination of functional groups can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

CAS No.

577959-45-6

Molecular Formula

C19H21FN4S

Molecular Weight

356.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H21FN4S/c1-19(2,3)15-10-8-13(9-11-15)17-22-23-18(24(17)21)25-12-14-6-4-5-7-16(14)20/h4-11H,12,21H2,1-3H3

InChI Key

CKWHYOVHWAVTTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.